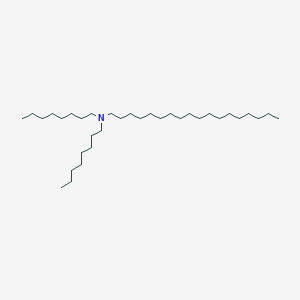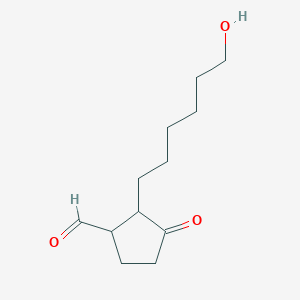
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- is notable for its unique structure, which includes two phenyl groups and a phenylmethyl group attached to the pyrrole ring. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another approach involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Industrial production methods may involve the use of metal-catalyzed reactions, such as copper-catalyzed oxidative coupling of diols and primary amines .
Chemical Reactions Analysis
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated pyrrole derivatives, while nitration produces nitropyrrole compounds.
Scientific Research Applications
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-(phenylmethyl)-: This compound lacks the additional phenyl groups present in 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)-, resulting in different chemical and physical properties.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: This compound has methyl groups instead of phenyl groups, leading to variations in reactivity and applications.
1H-Pyrrole-2,5-dione, 1,1′-[1,3-phenylenebis(methylene)]bis[3-methyl-]:
The uniqueness of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
53646-89-2 |
|---|---|
Molecular Formula |
C23H19N |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-benzyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C23H19N/c1-4-10-19(11-5-1)18-24-17-16-22(20-12-6-2-7-13-20)23(24)21-14-8-3-9-15-21/h1-17H,18H2 |
InChI Key |
ZFJRCLIMFVDUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


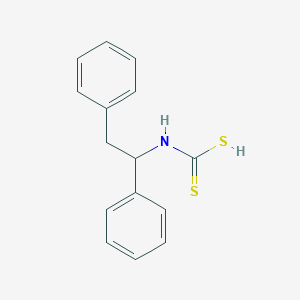
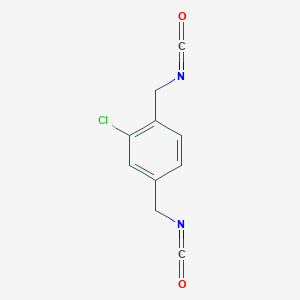
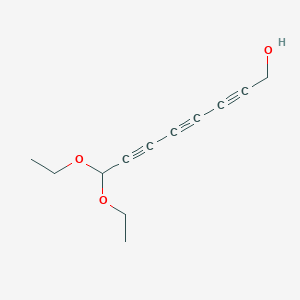
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
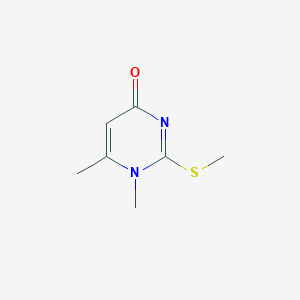
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
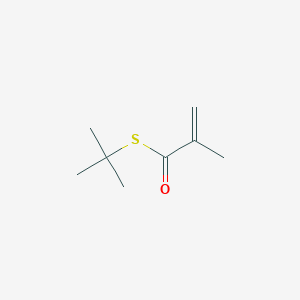
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
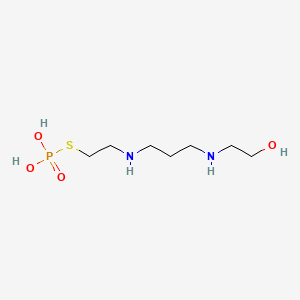
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
